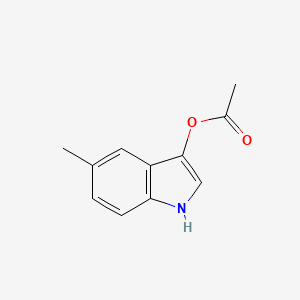

5-methyl-1H-indol-3-yl acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

(5-methyl-1H-indol-3-yl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7-3-4-10-9(5-7)11(6-12-10)14-8(2)13/h3-6,12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKWOFMOZNIEQDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC=C2OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Methyl 1h Indol 3 Yl Acetate

Precursors and Starting Materials for 5-methyl-1H-indol-3-yl acetate (B1210297) Synthesis

The synthesis of 5-methyl-1H-indol-3-yl acetate fundamentally relies on two key stages: the formation of the 5-methylindole (B121678) scaffold and the subsequent introduction of the acetate group at the 3-position. The primary immediate precursor is 5-methylindole wikipedia.orgchemicalbook.com.

The synthesis of the 5-methylindole core can be approached through various classical methods, each requiring specific starting materials:

For the Fischer Indole (B1671886) Synthesis , the key precursor is p-tolylhydrazine (4-methylphenylhydrazine) or its hydrochloride salt, which is reacted with an aldehyde or a ketone wikipedia.orgbyjus.commdpi.com.

For the Larock Indole Synthesis , the necessary starting materials are 4-methyl-2-iodoaniline and a suitable alkyne, reacted in the presence of a palladium catalyst wikipedia.org.

Once 5-methylindole is obtained, the final acetylation step requires specific reagents to introduce the acetate moiety at the C3 position. Common reagents for this transformation include:

(Diacetoxyiodo)benzene (B116549) (DIB) in combination with a base like potassium hydroxide (B78521) (KOH) lookchem.com.

Acetic anhydride or acetyl chloride , typically in the presence of a base smolecule.com.

A summary of key precursors and their roles is presented below.

| Precursor/Reagent | Role in Synthesis | Corresponding Method |

| 5-Methylindole | Immediate precursor for final acetylation | Direct C3-Functionalization |

| p-Tolylhydrazine | Forms the indole ring | Fischer Indole Synthesis |

| 4-Methyl-2-iodoaniline | Forms the indole ring | Larock Indole Synthesis |

| (Diacetoxyiodo)benzene | Acetoxylating agent | Direct C3-Functionalization |

| Acetic Anhydride | Acetylating agent | Direct C3-Functionalization |

Classical Synthetic Routes to this compound

Classical methods for indole synthesis have been refined over more than a century and remain pillars of heterocyclic chemistry. These routes are primarily used to construct the core 5-methylindole structure, which is then functionalized.

Fischer Indole Synthesis Variations

The Fischer indole synthesis, discovered in 1883 by Emil Fischer, is a robust and widely used method for preparing indoles from arylhydrazines and carbonyl compounds under acidic conditions wikipedia.orgmdpi.com. The reaction can be catalyzed by Brønsted acids such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and polyphosphoric acid (PPA), or Lewis acids like zinc chloride (ZnCl₂) and boron trifluoride (BF₃) wikipedia.orgmdpi.com.

The synthesis of the 5-methylindole core via this method involves the following key steps:

Reaction of p-tolylhydrazine with an aldehyde or ketone to form a phenylhydrazone byjus.commdpi.com.

Isomerization of the phenylhydrazone to its enamine tautomer byjus.com.

A byjus.combyjus.com-sigmatropic rearrangement, followed by the loss of ammonia, to yield the aromatic indole ring byjus.com.

For instance, reacting p-tolylhydrazine hydrochloride with ketones like isopropyl methyl ketone or 2-methylcyclohexanone (B44802) in acetic acid has been shown to produce substituted indoles in high yields mdpi.comnih.gov. Once the 5-methylindole is formed, it is isolated before proceeding to the C3-acetylation step.

Larock Indole Synthesis and Related Cross-Coupling Strategies

The Larock indole synthesis is a powerful heteroannulation reaction that utilizes a palladium catalyst to form indoles from an ortho-iodoaniline and a disubstituted alkyne wikipedia.org. First reported in 1991, this method is valued for its versatility and tolerance of various functional groups on the alkyne component wikipedia.org.

To prepare the 5-methylindole scaffold required for this compound, the Larock synthesis would employ 4-methyl-2-iodoaniline as the aniline (B41778) component. The general mechanism proceeds through several steps, including oxidative addition of the aryl iodide to a Pd(0) complex, alkyne insertion, and subsequent intramolecular cyclization wikipedia.org. Typical reaction conditions involve a palladium(II) acetate catalyst, a carbonate base (e.g., K₂CO₃), and often a chloride salt additive like LiCl to facilitate the catalytic cycle wikipedia.org. This palladium-catalyzed cross-coupling strategy offers a distinct alternative to acid-catalyzed cyclization methods like the Fischer synthesis.

Direct Indole C3-Functionalization Approaches

The introduction of the acetate group at the C3 position of the 5-methylindole ring is the final key step in the synthesis of this compound. The C3 position of the indole nucleus is highly nucleophilic and prone to electrophilic substitution.

A recently developed, efficient method for this transformation avoids the need for a metal catalyst. This approach uses (diacetoxyiodo)benzene (DIB) , a hypervalent iodine reagent, in the presence of potassium hydroxide (KOH) lookchem.com. The reaction of 5-methylindole with DIB under mild conditions (acetonitrile, 35 °C) provides this compound in good yield lookchem.com. This method is notable for its operational simplicity and mild conditions compared to older procedures that required the formation of a 3-iodoindole intermediate lookchem.com.

More traditional methods for this functionalization include direct acetylation using acetic anhydride or acetyl chloride in the presence of a suitable base smolecule.com.

Detailed Research Findings for C3-Acetoxylation of 5-Methylindole A study reported the successful synthesis of this compound from 5-methylindole with a 67% yield. lookchem.com The key parameters of this transformation are summarized in the table below.

| Parameter | Value |

| Starting Material | 5-Methylindole |

| Reagent | (Diacetoxyiodo)benzene (DIB) |

| Base | Potassium Hydroxide (KOH) |

| Solvent | Acetonitrile (B52724) (MeCN) |

| Temperature | 35 °C |

| Reaction Time | 1.5 hours |

| Yield | 67% |

| Product | This compound |

| Data from a study on the synthesis of 1H-indol-3-yl acetates. lookchem.com |

Modern Catalytic Approaches for this compound Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and environmental compatibility. These approaches are relevant both for the construction of the indole core and for its subsequent functionalization.

Transition Metal-Catalyzed Reactions

Transition metal catalysis is central to many modern strategies for synthesizing complex heterocyclic compounds like substituted indoles hanyang.ac.kr.

Palladium Catalysis : Beyond the Larock synthesis, palladium catalysts are used in other indole-forming reactions. The Buchwald modification of the Fischer synthesis, for example, involves a palladium-catalyzed cross-coupling of aryl bromides with hydrazones to form the key N-arylhydrazone intermediate wikipedia.org. This expands the scope of the classical Fischer synthesis to include a wider range of precursors. Palladium catalysts are also instrumental in direct C-H functionalization reactions on the indole nucleus, although reports specifically detailing a direct catalytic C3-acetoxylation to form the target compound are less common than those for arylation or alkylation acs.org.

Copper and Other Metals : Copper(I)-catalyzed synthesis of indole-3-carboxylate (B1236618) esters from 2-iodoanilines and 1,3-dicarbonyl compounds has been demonstrated mdpi.com. While this produces an ester and not an acetate directly, it highlights the utility of other transition metals in forging key bonds at the C3 position. Such catalytic systems often offer advantages like being ligand-free and capable of proceeding in aqueous media mdpi.com. The development of novel organic syntheses for heterocyclic compounds with high efficiency and selectivity remains an active area of research, with various transition metals being explored hanyang.ac.kr.

Organocatalysis in Indole Derivative Synthesis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, represents a major field in modern synthesis. It offers a powerful alternative to traditional metal-based catalysts, often providing improved selectivity under mild conditions. In the context of indole chemistry, organocatalysis has been successfully employed for a variety of transformations, most notably for the asymmetric alkylation of the indole nucleus. For instance, chiral amines have been designed to catalyze the conjugate addition of indoles to α,β-unsaturated aldehydes, yielding functionalized indoles with high enantioselectivity. nih.gov Similarly, chiral phosphoric acids have proven effective in catalyzing the asymmetric synthesis of complex molecules containing indole moieties. rsc.org

However, while organocatalysis is a robust tool for creating C-C bonds at the indole C3 position, its specific application for the direct C-O bond formation required for the synthesis of this compound is not extensively documented in current literature. The primary focus of organocatalytic methods in indole chemistry has been on alkylation and related C-C bond-forming reactions rather than direct acetylation of the 3-position to form an ester. nih.govrsc.orgrsc.orgresearchgate.net

Photoredox Catalysis for this compound

Visible-light photoredox catalysis has emerged as a transformative technology in organic synthesis, enabling the formation of challenging chemical bonds under exceptionally mild conditions. This strategy relies on a photocatalyst that, upon absorbing light, can initiate single-electron transfer (SET) processes, generating highly reactive radical intermediates. For indole derivatives, photoredox catalysis has unlocked novel pathways for functionalization. nih.gov Dual catalytic systems combining a photoredox catalyst with a nickel catalyst have been developed for C(sp²)-heteroatom couplings and C(sp³)–H functionalizations. snnu.edu.cnrsc.orgnih.gov These methods exploit the facile oxidation of indoles to generate indole radicals, which can then engage in cross-coupling reactions. rsc.org

Despite these advances, the application of photoredox catalysis for the specific synthesis of this compound through direct C3-acetoxylation has not been specifically reported. Current research in the photoredox catalysis of indoles primarily focuses on C-C, C-N, and C-S bond formations, as well as functionalization at the benzylic position of C3-alkylindoles, rather than the direct formation of a C-O ester bond at the C3 position. nih.govrsc.orgresearchgate.net

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry are increasingly guiding the development of new synthetic routes, aiming to reduce environmental impact by minimizing waste, using less hazardous chemicals, and improving energy efficiency.

Solvent-Free and Water-Mediated Reactions

A key principle of green chemistry is the reduction or elimination of volatile organic solvents. Reactions conducted in water or under solvent-free conditions are highly desirable. In the realm of indole chemistry, several syntheses have been successfully adapted to these conditions. For example, efficient Friedel-Crafts reactions between indoles and carbonyl compounds to produce bis(indolyl)methanes have been achieved in water or without any solvent. nih.govbeilstein-journals.org One-pot, multi-component reactions in water have also been developed for the synthesis of complex derivatives like indol-3-yl-glycines, often proceeding in high yields without the need for a catalyst. nih.govresearchgate.net

Mechanochemical methods, such as high-speed ball milling, offer another avenue for solvent-free synthesis, with some esterification reactions achieving high yields in minutes. smolecule.com While a specific solvent-free or water-based synthesis for this compound has not been detailed, these examples highlight a clear path for future research to develop more sustainable methods. The established synthesis of 1H-indol-3-yl acetates utilizes acetonitrile, an organic solvent, indicating an opportunity for applying greener solvent alternatives. lookchem.com

Use of Biodegradable Catalysts and Reagents

The development of catalysts from renewable sources or those that are biodegradable is a significant goal in green chemistry. For indole synthesis, catalysts based on bioglycerol-derived carbon have been used for producing indolemethanes under solvent-free conditions. tandfonline.com Similarly, magnetic nanoparticles (like Fe₃O₄) have been employed as recyclable catalysts for domino reactions to create complex indole structures, offering easy separation and reuse. researchgate.net

The reported synthesis of this compound uses (diacetoxyiodo)benzene (DIB), a hypervalent iodine reagent. lookchem.com While effective, such reagents are typically not biodegradable and are used in stoichiometric or excess amounts, which is not ideal from a green chemistry perspective. The development of a catalytic cycle using a recyclable or biodegradable catalyst for this specific transformation remains an area for improvement.

Atom Economy and Waste Minimization in this compound Synthesis

Atom economy is a core concept of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.com An ideal reaction, such as an addition or rearrangement, has a 100% atom economy. scranton.edu

The established synthesis for 1H-indol-3-yl acetates, including the 5-methyl derivative, proceeds via the reaction of an indole with (diacetoxyiodo)benzene (DIB) and potassium hydroxide. lookchem.com

Reaction: C₉H₉N + C₁₀H₁₁IO₄ + KOH → C₁₁H₁₁NO₂ + C₆H₅I + CH₃COOK + H₂O

The atom economy for this reaction is calculated as follows:

Atom Economy Calculation

| Reactant | Formula | Molecular Weight ( g/mol ) |

| 5-Methyl-1H-indole | C₉H₉N | 131.18 |

| (Diacetoxyiodo)benzene (DIB) | C₁₀H₁₁IO₄ | 322.10 |

| Potassium Hydroxide (KOH) | KOH | 56.11 |

| Total Reactant Mass | 509.39 | |

| Product | Formula | Molecular Weight ( g/mol ) |

| This compound | C₁₁H₁₁NO₂ | 189.21 |

Percent Atom Economy = (Mass of Desired Product / Total Mass of Reactants) x 100

Percent Atom Economy = (189.21 / 509.39) x 100 = 37.1%

This relatively low atom economy of 37.1% is characteristic of reactions that use stoichiometric reagents which are not incorporated into the final product, such as the transformation of DIB into iodobenzene. lookchem.com This highlights a significant opportunity for improvement through the design of new, more atom-economical catalytic routes that minimize the generation of byproducts.

Optimization of Reaction Conditions and Yield for this compound Production

The synthesis of 1H-indol-3-yl acetates has been optimized to improve reaction yields and efficiency. A key study explored the catalyst-free reaction of 1H-indole with (diacetoxyiodo)benzene (DIB), investigating the influence of the base, solvent, and stoichiometry of the reagents. lookchem.com

The initial reaction of 1H-indole with 1.5 equivalents of DIB in acetonitrile at room temperature gave the desired acetate product in a modest 35% yield. The introduction of a base was found to be crucial for improving the reaction's efficiency. A screening of various inorganic and organic bases revealed that potassium hydroxide (KOH) was superior, boosting the yield significantly. Further optimization showed that using 2.0 equivalents of KOH and 1.5 equivalents of DIB at a slightly elevated temperature of 35 °C for 1.5 hours provided the optimal conditions. lookchem.com

Under these optimized conditions, the synthesis was extended to a range of substituted indoles. For 5-methyl-1H-indole, the reaction afforded This compound in a good isolated yield of 67%. lookchem.com

Table of Reaction Condition Optimization for 1H-Indol-3-yl Acetate Synthesis

| Entry | Base (equiv.) | DIB (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | - | 1.5 | MeCN | 20 | 1 | 35 |

| 2 | K₂CO₃ (2.0) | 1.5 | MeCN | 20 | 1 | 55 |

| 3 | Na₂CO₃ (2.0) | 1.5 | MeCN | 20 | 1 | 48 |

| 4 | Cs₂CO₃ (2.0) | 1.5 | MeCN | 20 | 1 | 62 |

| 5 | NaOH (2.0) | 1.5 | MeCN | 20 | 1 | 70 |

| 6 | KOH (2.0) | 1.5 | MeCN | 20 | 1 | 75 |

| 7 | Et₃N (2.0) | 1.5 | MeCN | 20 | 1 | 45 |

| 8 | KOH (2.0) | 1.5 | CH₂Cl₂ | 20 | 1 | 65 |

| 9 | KOH (2.0) | 1.5 | THF | 20 | 1 | 57 |

| 10 | KOH (2.0) | 1.5 | DMF | 20 | 1 | 52 |

| 11 | KOH (1.5) | 1.5 | MeCN | 35 | 1.5 | 73 |

| 12 | KOH (2.0) | 1.5 | MeCN | 35 | 1.5 | 82 |

| 13 | KOH (2.5) | 1.5 | MeCN | 35 | 1.5 | 80 |

| 14 | KOH (2.0) | 1.0 | MeCN | 35 | 1.5 | 65 |

| 15 | KOH (2.0) | 2.0 | MeCN | 35 | 1.5 | 78 |

Data adapted from a study on the synthesis of 1H-indol-3-yl acetate. lookchem.com

Structural Elucidation and Advanced Spectroscopic Characterization Techniques for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for 5-methyl-1H-indol-3-yl acetate (B1210297) Structural Analysis

NMR spectroscopy is an unparalleled tool for elucidating the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides a detailed map of the chemical environment of each atom, allowing for the piecing together of the molecular puzzle. For 5-methyl-1H-indol-3-yl acetate, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to unambiguously confirm its structure. nih.govmendeley.com

Proton (¹H) NMR spectroscopy identifies the chemical environment of all hydrogen atoms in a molecule. libretexts.org The spectrum for this compound would be expected to show distinct signals for each unique proton. The electron-donating methyl group at the C5 position and the electron-withdrawing acetate group at the C3 position exert significant influence on the chemical shifts of the aromatic protons. libretexts.org

The predicted ¹H NMR spectrum would feature:

A broad singlet in the downfield region (typically δ 8.1-8.5 ppm) corresponding to the N-H proton of the indole (B1671886) ring.

Signals for the four aromatic protons on the indole core. The H4 proton would likely appear as a singlet or a narrow doublet around δ 7.4-7.5 ppm. The H7 proton, adjacent to the nitrogen, would be a doublet, while the H6 proton would appear as a doublet of doublets, with chemical shifts influenced by their respective positions relative to the C5-methyl group. rsc.org

A sharp singlet for the proton at the C2 position, typically appearing in the δ 7.2-7.4 ppm range.

Two distinct singlets in the upfield region: one for the three protons of the C5-methyl group (around δ 2.4-2.5 ppm) and another for the three protons of the acetate's methyl group (around δ 2.2-2.3 ppm). rsc.org

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| NH -1 | 8.1 - 8.5 | br s (broad singlet) |

| CH -2 | 7.2 - 7.4 | s (singlet) |

| CH -4 | 7.4 - 7.5 | s or d |

| CH -6 | 6.9 - 7.1 | dd (doublet of doublets) |

| CH -7 | 7.2 - 7.3 | d (doublet) |

| 5-CH₃ | 2.4 - 2.5 | s (singlet) |

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. nih.gov For this compound, eleven distinct signals are expected, corresponding to each unique carbon atom. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

Key predicted features of the ¹³C NMR spectrum include:

A signal for the carbonyl carbon (C=O) of the acetate group in the highly deshielded region of the spectrum, typically around δ 169-172 ppm. researchgate.net

Signals for the eight carbons of the indole ring. The carbons bonded to nitrogen (C2 and C7a) and the substituted carbons (C3, C5, and C3a) would have characteristic shifts. Based on data from similar indoles, C5, being attached to the methyl group, would be found around δ 130-132 ppm. rsc.orgchemicalbook.com

Two upfield signals corresponding to the methyl carbons: one for the C5-methyl group (around δ 21-22 ppm) and one for the acetate methyl group (around δ 20-21 ppm). rsc.org

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 169.0 - 172.0 |

| C2 | 123.0 - 125.0 |

| C3 | 115.0 - 117.0 |

| C3a | 128.0 - 130.0 |

| C4 | 120.0 - 122.0 |

| C5 | 130.0 - 132.0 |

| C6 | 123.0 - 125.0 |

| C7 | 111.0 - 113.0 |

| C7a | 134.0 - 136.0 |

| 5-C H₃ | 21.0 - 22.0 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the 1D NMR signals and confirming the molecule's constitution by revealing through-bond and through-space correlations between nuclei. youtube.comresearchgate.net

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. sdsu.edu For instance, it would show a cross-peak between the H6 and H7 protons, confirming their adjacency on the benzene (B151609) portion of the indole ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. columbia.edu This powerful experiment would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, verifying the assignments in Tables 1 and 2. For example, the proton signal at ~2.4 ppm would show a correlation to the carbon signal at ~21 ppm, confirming both as belonging to the 5-methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for piecing together the molecular skeleton by showing correlations between protons and carbons over two to three bonds. columbia.eduemerypharma.com Key HMBC correlations for this compound would include:

A correlation from the acetate methyl protons (OCOCH₃) to the carbonyl carbon (C=O), confirming the acetate functional group.

Correlations from the H2 and H4 protons to the C3 carbon, unequivocally placing the acetate group at the C3 position.

Correlations from the protons of the 5-methyl group to carbons C4, C5, and C6, confirming the position of the methyl substituent.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity between protons. This would be useful to confirm spatial relationships, such as the proximity of the 5-methyl group's protons to the H4 and H6 protons on the indole ring.

There is no specific literature detailing the solid-state NMR analysis of this compound. However, this technique is highly valuable for studying molecules in their solid form. nih.gov Should different crystalline forms (polymorphs) of this compound exist, solid-state NMR would be a powerful tool to distinguish between them, as the distinct packing arrangements in different polymorphs lead to measurable differences in their NMR spectra.

Mass Spectrometry (MS) for Investigating this compound

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. nih.gov It is used to determine the molecular weight and, with high resolution, the elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) measures molecular masses with extremely high accuracy (typically to four or more decimal places). libretexts.org This precision allows for the unambiguous determination of a molecule's elemental formula by distinguishing between compounds that may have the same nominal mass but different atomic compositions. youtube.comresearchgate.net For this compound, the molecular formula is C₁₁H₁₁NO₂. HRMS analysis would be expected to yield a mass that matches the calculated exact mass for this formula, providing definitive proof of its composition. nih.govresearchgate.net

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₁₁H₁₂NO₂⁺ | 190.0863 |

Isotope Labeling in MS Studies for Metabolic Pathway Elucidation

Isotope labeling is a sophisticated technique used in conjunction with mass spectrometry to trace the metabolic fate of a compound within a biological system. nih.govnih.gov By replacing certain atoms in the this compound molecule with their heavier, stable isotopes (e.g., ¹³C, ¹⁵N, or ²H), researchers can distinguish the administered compound and its metabolites from endogenous molecules. nih.govnih.gov

This approach is invaluable for understanding how this compound is processed by cells or organisms. nih.gov For example, if a ¹³C-labeled version of the compound is administered, the mass of the parent compound and any subsequent metabolites will be shifted by the number of ¹³C atoms incorporated. nih.gov This mass shift allows for the unambiguous identification and quantification of metabolites using LC-MS or GC-MS, providing critical information on metabolic pathways, rates of turnover, and the formation of potential bioactive or catabolic products. nih.govnih.gov The use of stable isotope-labeled internal standards also enhances the accuracy and precision of quantification. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in this compound Research

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques that provide information about the functional groups and electronic properties of this compound.

Functional Group Identification via IR Spectroscopy

Infrared (IR) spectroscopy is a rapid and non-destructive method for identifying the functional groups present in a molecule. youtube.com The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds. researchgate.net

Key expected vibrational frequencies include a strong absorption band for the ester carbonyl (C=O) stretch, typically found in the region of 1735-1750 cm⁻¹. libretexts.org The N-H stretch of the indole ring would appear as a sharp to broad band around 3300-3500 cm⁻¹. mdpi.com Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C-C stretching vibrations within the aromatic ring will produce signals in the 1450-1600 cm⁻¹ region. researchgate.net The C-O stretching of the ester group will also be present, typically between 1000 and 1300 cm⁻¹. libretexts.org

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

| Indole | N-H stretch | 3300 - 3500 |

| Aromatic Ring | C-H stretch | > 3000 |

| Ester | C=O stretch | 1735 - 1750 |

| Aromatic Ring | C=C stretch | 1450 - 1600 |

| Ester | C-O stretch | 1000 - 1300 |

This table provides expected ranges and the exact positions can vary based on the molecular environment.

Electronic Transitions and Chromophore Analysis via UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. chemrxiv.org The indole ring system in this compound acts as the primary chromophore, the part of the molecule that absorbs UV or visible light. researchgate.net

The UV-Vis spectrum of an indole derivative typically shows two main absorption bands, often referred to as the ¹Lₐ and ¹Lₑ bands. chemrxiv.org The position and intensity of these bands are sensitive to the substituents on the indole ring. nih.govrsc.org The methyl group at the 5-position and the acetate group at the 3-position will influence the electronic distribution within the indole chromophore, causing shifts in the absorption maxima (λ_max) compared to unsubstituted indole. chemrxiv.orgresearchgate.net This analysis helps in characterizing the electronic structure and can be used for quantitative analysis of the compound in solution. rsc.org

X-ray Crystallography for this compound Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction

To perform single crystal X-ray diffraction, a high-quality, single crystal of this compound is required. mdpi.comodu.edu This crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. mdpi.com The resulting diffraction pattern, a unique arrangement of spots, is collected and analyzed. mdpi.com

The data from the diffraction pattern allows for the calculation of the electron density map of the molecule, which in turn reveals the exact position of each atom. researchgate.net This technique provides highly accurate bond lengths, bond angles, and torsional angles. nih.govnih.gov For this compound, this would definitively confirm the connectivity of the atoms, the planarity of the indole ring, and the conformation of the acetate group relative to the ring. nih.gov Furthermore, the analysis of the crystal packing can reveal intermolecular interactions such as hydrogen bonding and π-π stacking, which are crucial for understanding the solid-state properties of the compound. nih.gov

Powder X-ray Diffraction for Polymorph Screening

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical consideration in pharmaceutical development and materials science as different polymorphs can exhibit distinct physical properties, including solubility, stability, and bioavailability. Powder X-ray Diffraction (PXRD) is a primary and powerful technique for the screening and identification of polymorphic forms of a compound.

While specific PXRD data for this compound is not extensively documented in publicly available literature, the principles of its application can be understood from studies on related indole derivatives. For instance, research on compounds sharing the indole core demonstrates the utility of PXRD in distinguishing between different crystalline and amorphous phases. The diffraction pattern obtained from a powdered sample provides a unique fingerprint for a specific crystalline form. Each peak in the diffractogram corresponds to a specific lattice plane, as defined by Bragg's Law (nλ = 2d sinθ), where the peak positions (2θ) and their relative intensities are characteristic of the crystal structure.

In a typical polymorph screen of a compound like this compound, the substance would be subjected to various crystallization conditions (e.g., different solvents, temperatures, and pressures). The resulting solid forms would then be analyzed by PXRD. The appearance of different diffraction patterns would indicate the presence of multiple polymorphs. For example, a study on the conformational and color polymorphism of 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile, a compound with a substituted heterocyclic core, highlights how different crystalline forms can be identified and characterized. pharmaformfinders.com

Furthermore, advanced techniques such as variable-temperature PXRD can be employed to study phase transitions between polymorphs as a function of temperature. This information is crucial for determining the thermodynamic stability of different polymorphic forms.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity (if chiral analogs are relevant in research)

While this compound itself is not chiral, the introduction of a stereocenter, for instance, by substitution at the α-position of the acetate group or at other positions on the indole ring, would result in chiral analogs. For such chiral indole derivatives, chiroptical spectroscopy, particularly Circular Dichroism (CD), is an indispensable tool for determining enantiomeric purity and investigating stereochemical features.

Circular Dichroism measures the differential absorption of left and right circularly polarized light by a chiral molecule. youtube.com An achiral molecule will not exhibit a CD signal. For a chiral molecule, the CD spectrum is a plot of the difference in absorbance (ΔA = A_L - A_R) versus wavelength. This spectrum is highly sensitive to the three-dimensional arrangement of atoms in the molecule.

The application of CD in the study of chiral indole derivatives is well-established. For example, magnetic circular dichroism (MCD) studies have been conducted on indole and its derivatives, providing insights into their electronic transitions. nih.govacs.org In the context of enantiomeric purity, a pure enantiomer will exhibit a specific CD spectrum. Its mirror image (enantiomer) will show an exactly opposite spectrum of equal magnitude. A racemic mixture (equal amounts of both enantiomers) will have no CD signal. Therefore, the magnitude of the CD signal at a specific wavelength can be used to quantify the enantiomeric excess (ee) of a sample.

Recent advancements in the field have led to the development of techniques like anisotropic circular dichroism of jet-cooled chiral molecules, allowing for detailed investigation of the orientations of molecules. rsc.org The synthesis of chiral indole derivatives is an active area of research, with strategies like catalytic asymmetric dearomatization being employed to produce enantiomerically enriched products. rsc.org The chiroptical properties of these synthesized molecules are crucial for their characterization and potential applications. For instance, the study of chiral indole alkaloids using magnetic circular dichroism provides valuable structural information. nih.gov

In a research setting involving chiral analogs of this compound, CD spectroscopy would be integral for:

Confirming the successful asymmetric synthesis of a particular enantiomer.

Determining the enantiomeric purity of the final product.

Studying conformational changes in the molecule.

Investigating interactions with other chiral molecules, such as proteins or DNA.

Computational and Theoretical Studies on 5 Methyl 1h Indol 3 Yl Acetate

Quantum Chemical Calculations of 5-methyl-1H-indol-3-yl acetate (B1210297)

Quantum chemical calculations are instrumental in understanding the fundamental properties of molecules. For indole (B1671886) derivatives, these calculations can elucidate their electronic structure, reactivity, and spectroscopic characteristics.

Electronic Structure and Reactivity Predictions

Theoretical studies on indole derivatives, such as ethyl 5-methyl-3-phenyl-1H-indole-2-carboxylate (5-MPIC), have been conducted using methods like the Gaussian 16W program with the B3LYP 6-31+G (d, p) basis set. researchgate.net These calculations help determine the optimal molecular shape, Mulliken atomic charges, and analyze the frontier molecular orbitals (HOMO and LUMO). researchgate.net The energy gap between the HOMO and LUMO is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability.

Recent research has also explored single-carbon insertion into heteroaromatic compounds through electrochemical oxidation, generating a radical cation intermediate. acs.org This method allows for the synthesis of polysubstituted heteroaromatics. acs.org Theoretical calculations, including density functional theory (DFT), are used to investigate the reaction mechanism, such as the energy barriers for different insertion pathways. acs.org

Spectroscopic Property Simulations

Computational methods are also used to simulate spectroscopic properties. For instance, the solvatochromic shift method can be used to study the effect of solvents on the absorption and emission spectra of indole derivatives. researchgate.net Experimental dipole moments in the ground and excited states can be estimated using equations like the Bakshiev, Lippert, and Kawaski-Chamma-Viallets equations. researchgate.net These experimental findings can be correlated with theoretical calculations to provide a comprehensive understanding of the molecule's photophysical properties.

Molecular Docking and Dynamics Simulations with 5-methyl-1H-indol-3-yl acetate

Molecular docking and dynamics simulations are powerful tools for predicting how a small molecule, such as this compound, might interact with a biological target, typically a protein.

Ligand-Protein Interaction Profiling and Target Prediction

Molecular docking studies are performed to understand the binding interactions between a ligand and a protein's active site. For example, docking studies have been conducted on indole derivatives with cyclooxygenase-2 (COX-2) to investigate their biophysical characteristics. researchgate.net These studies can reveal key interactions, such as hydrogen bonding and hydrophobic interactions, that stabilize the ligand-protein complex.

In the case of indole-based compounds designed as HIV-1 fusion inhibitors, molecular docking helps to understand their binding to the glycoprotein (B1211001) 41 (gp41) target. nih.gov The insights from these simulations guide the synthesis of new derivatives with improved activity. nih.gov Similarly, for STING inhibitors based on indol-3-yl-N-phenylcarbamic amides, molecular docking analysis helps to rationalize the structure-activity relationship and suggest further structural modifications. nih.gov

Conformation Analysis of this compound

The conformation of a molecule is crucial for its biological activity. X-ray crystallography and computational methods can be used to determine the preferred conformation of indole derivatives. For instance, the crystal structure of ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate reveals that the 1H-indole ring system is essentially planar. nih.gov In the solid state, molecules can be linked by hydrogen bonds and C-H···π interactions, forming a two-dimensional network. nih.gov The conformation of the acetate group relative to the indole ring is also determined. nih.gov

Structure-Activity Relationship (SAR) Modeling for this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound.

In another example, SAR studies on coumarin (B35378) derivatives with antifungal activity showed that O-substitutions and the presence of short aliphatic chains or electron-withdrawing groups like nitro or acetate favor activity. mdpi.com These findings were supported by DFT calculations of the LUMO density. mdpi.com For a series of STING inhibitors, the SAR study of indol-3-yl-N-phenylcarbamic amides suggested that introducing halides or alkyl substituents at the meta- and para-positions of the benzene (B151609) ring of the phenylcarbamic amide moiety could be beneficial. nih.gov

The following table provides a summary of some indole derivatives and their reported biological activities, illustrating the principles of SAR.

| Compound Name | Biological Activity | Reference |

| Ethyl 5-methyl-3-phenyl-1H-indole-2-carboxylate | Potential anti-inflammatory | researchgate.net |

| 5-Bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | Anti-angiogenic | researchgate.net |

| 3-[[6-(1H-Indol-6-yl)indol-1-yl]methyl]benzoic Acid | HIV-1 fusion inhibitor | acs.org |

| Indol-3-yl-N-phenylcarbamic amides | STING inhibitors | nih.gov |

| N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide | Tubulin polymerization inhibitor | nih.govrsc.org |

Cheminformatics Approaches in this compound Research

Cheminformatics combines computer and informational sciences to address challenges in chemistry. In the context of this compound, these approaches are pivotal for organizing, analyzing, and utilizing information about its structure and predicted properties. This section will detail the application of various cheminformatics tools and methodologies in the study of this compound.

Molecular Descriptors and Property Prediction

A fundamental aspect of cheminformatics is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors are then used in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models to predict the biological activity and physicochemical properties of the compound, respectively.

For this compound, a range of descriptors can be calculated to build a comprehensive molecular profile. These descriptors fall into several categories:

Topological Descriptors: These are based on the 2D representation of the molecule and describe the connectivity of atoms. Examples include the Wiener index and Kier & Hall's molecular connectivity indices.

Geometrical Descriptors: Derived from the 3D structure of the molecule, these descriptors include information about the molecule's size, shape, and surface area.

Electronic Descriptors: These quantify the electronic properties of the molecule, such as dipole moment and partial charges on atoms, which are crucial for understanding intermolecular interactions.

Constitutional Descriptors: These are the simplest descriptors and include counts of atoms, bonds, and rings, as well as molecular weight.

The predicted physicochemical properties for this compound, derived from its chemical structure, are summarized in the table below.

| Property | Predicted Value |

| Molecular Weight | 189.21 g/mol |

| XLogP3 | 1.7 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

| Exact Mass | 189.078978594 Da |

| Monoisotopic Mass | 189.078978594 Da |

| Topological Polar Surface Area | 42.1 Ų |

| Heavy Atom Count | 14 |

| Formal Charge | 0 |

| Complexity | 217 |

This data is computationally generated and provides an estimate of the compound's properties.

Pharmacophore Modeling

Pharmacophore modeling is a powerful cheminformatics technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. For this compound, a pharmacophore model would typically include features such as hydrogen bond donors (the N-H group of the indole ring), hydrogen bond acceptors (the carbonyl oxygen of the acetate group), and aromatic regions (the indole ring system).

By generating a pharmacophore model for this compound, researchers can screen large virtual libraries of compounds to identify other molecules that share the same pharmacophoric features and are therefore likely to exhibit similar biological activities. This approach is instrumental in the early stages of drug discovery for hit identification.

ADMET Prediction

A critical application of cheminformatics in drug discovery is the prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In silico ADMET models use the chemical structure of a compound like this compound to forecast its pharmacokinetic and toxicological profile.

These predictive models are built using data from a large number of diverse compounds and employ machine learning algorithms and QSAR principles. For this compound, ADMET prediction tools can estimate parameters such as:

Absorption: Intestinal absorption, Caco-2 cell permeability, and P-glycoprotein substrate/inhibitor potential.

Distribution: Blood-brain barrier penetration and plasma protein binding.

Metabolism: Cytochrome P450 (CYP) enzyme inhibition and substrate specificity.

Excretion: Likelihood of renal or biliary clearance.

Toxicity: Potential for hepatotoxicity, cardiotoxicity, and mutagenicity.

While specific in-depth ADMET studies on this compound are not extensively published, general predictions based on its structure can be made using various available software and web servers. These predictions are crucial for prioritizing compounds for further experimental testing and identifying potential liabilities early in the development process.

Molecular and Biochemical Investigations of 5 Methyl 1h Indol 3 Yl Acetate

Enzyme Inhibition and Activation Studies with 5-methyl-1H-indol-3-yl acetate (B1210297)

The indole (B1671886) nucleus is a common scaffold in many biologically active compounds, leading to investigations into the enzymatic interactions of its derivatives. This section reviews the known effects of 5-methyl-1H-indol-3-yl acetate on several key enzyme systems.

Cyclooxygenase (COX) Enzyme Inhibition

Cyclooxygenase (COX) enzymes are critical mediators of inflammation through their role in prostaglandin (B15479496) synthesis. The inhibition of these enzymes is a key mechanism for many anti-inflammatory drugs. While various indole derivatives have been synthesized and evaluated as COX inhibitors, with some showing significant activity and selectivity for COX-2, specific studies on the direct inhibitory effects of this compound on COX enzymes are not extensively detailed in publicly available literature. Research on related indole-3-acetic acid derivatives has shown that modifications to the indole ring can influence anti-inflammatory and COX inhibitory activity.

Table 1: Cyclooxygenase (COX) Enzyme Inhibition Data for this compound

| Enzyme | IC₅₀ (µM) | Inhibition Mode |

| COX-1 | Data not available | Data not available |

| COX-2 | Data not available | Data not available |

| IC₅₀: Half-maximal inhibitory concentration. |

Cytochrome P450 Enzyme Inhibition

Cytochrome P450 (CYP) enzymes are a superfamily of proteins essential for the metabolism of a wide range of xenobiotics, including many therapeutic drugs. Inhibition of CYP enzymes can lead to significant drug-drug interactions. The interaction of various drugs and chemical compounds with CYP enzymes, particularly CYP3A4/5, is a critical area of study in pharmacology. However, specific data from in vitro or in vivo studies detailing the inhibitory potential of this compound against specific cytochrome P450 isoforms were not found in the reviewed literature.

Table 2: Cytochrome P450 Enzyme Inhibition Data for this compound

| CYP Isoform | IC₅₀ (µM) | Inhibition Type |

| CYP1A2 | Data not available | Data not available |

| CYP2C9 | Data not available | Data not available |

| CYP2C19 | Data not available | Data not available |

| CYP2D6 | Data not available | Data not available |

| CYP3A4 | Data not available | Data not available |

Ectonucleotidase Inhibition (e.g., ENPPs, e5'NT, h-TNAP)

Ectonucleotidases, such as Ecto-Nucleotide Pyrophosphatase/Phosphodiesterases (ENPPs), ecto-5'-nucleotidase (e5'NT), and tissue-nonspecific alkaline phosphatase (h-TNAP), play a crucial role in regulating extracellular nucleotide and nucleoside levels, which are important signaling molecules in various physiological and pathological processes, including cancer and inflammation. The inhibition of these enzymes is a promising therapeutic strategy. Studies on a series of indole acetic acid sulfonate derivatives have demonstrated their potential as ectonucleotidase inhibitors, with some compounds showing competitive or uncompetitive modes of inhibition. Despite the investigation of related indole structures, specific inhibitory activities and kinetic data for this compound against ENPPs, e5'NT, or h-TNAP have not been reported in the available scientific literature.

Table 3: Ectonucleotidase Inhibition Data for this compound

| Enzyme | IC₅₀ (µM) | Mode of Inhibition |

| h-ENPP1 | Data not available | Data not available |

| h-ENPP3 | Data not available | Data not available |

| h-e5'NT | Data not available | Data not available |

| h-TNAP | Data not available | Data not available |

Other Enzymatic Interactions (e.g., tubulin polymerization)

Microtubules, which are dynamic polymers of tubulin, are essential for several cellular processes, and their disruption can lead to cell cycle arrest and apoptosis, making them a key target in cancer therapy. Arylthioindole derivatives have been identified as potent inhibitors of tubulin polymerization that bind to the colchicine (B1669291) site. While the indole scaffold is present in a number of tubulin polymerization inhibitors, direct experimental evidence of this compound's ability to inhibit or otherwise interact with tubulin polymerization is not available in the current body of scientific literature.

Receptor Binding Profiling of this compound

Understanding the interaction of a compound with various receptors is fundamental to elucidating its pharmacological profile. This section focuses on the receptor binding characteristics of this compound.

G Protein-Coupled Receptor (GPCR) Interactions

G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that play a central role in cellular signaling and are major drug targets. The dynamic nature of GPCRs allows them to interact with a multitude of signaling partners. While the indole structure is a key component of many ligands that bind to GPCRs, such as serotonin (B10506) and various synthetic agonists and antagonists, a specific receptor binding profile for this compound across a panel of GPCRs is not documented in the accessible scientific literature. Therefore, its affinity and functional activity at various GPCRs remain to be determined.

Table 4: G Protein-Coupled Receptor (GPCR) Binding Affinity of this compound

| Receptor Target | Binding Affinity (Kᵢ, nM) | Functional Assay Results (e.g., EC₅₀, IC₅₀) |

| Serotonin Receptors (e.g., 5-HT₁ₐ, 5-HT₂ₐ) | Data not available | Data not available |

| Dopamine Receptors (e.g., D₁, D₂) | Data not available | Data not available |

| Adrenergic Receptors (e.g., α₁, β₂) | Data not available | Data not available |

| Opioid Receptors (e.g., µ, δ, κ) | Data not available | Data not available |

| Other GPCRs | Data not available | Data not available |

| Kᵢ: Inhibition constant; EC₅₀: Half-maximal effective concentration. |

Nuclear Receptor Binding (e.g., Estrogen Receptor α)

The interaction of this compound with nuclear receptors, such as Estrogen Receptor α (ERα), remains an area with limited direct research. ERα is a critical protein in the regulation of endocrine functions and a primary target in the treatment of breast cancer. While some indole-chalcone derivatives have been investigated for their binding affinity to ERα through in-silico molecular docking studies, specific binding assay data for this compound is not currently available in the reviewed literature. These computational studies on related compounds can provide insights into potential interactions, but dedicated experimental validation for this compound is necessary to ascertain its binding profile and any consequent agonistic or antagonistic activity.

Ligand-Gated Ion Channel Interactions (e.g., GABA A chloride channel)

The GABA A receptor, a ligand-gated chloride ion channel, is a key player in mediating inhibitory neurotransmission in the central nervous system. Its modulation by various compounds can have significant pharmacological effects. Currently, there is a lack of specific studies investigating the direct interaction of this compound with the GABA A chloride channel. Therefore, its potential to modulate this channel, either by direct binding or allosteric effects, has not been established.

Cellular Pathway Modulation by this compound in In Vitro Models

The influence of this compound on cellular pathways is an area of active investigation, with studies on related indole compounds providing a framework for potential mechanisms of action.

Cell Proliferation and Apoptosis Pathways

Research into the anticancer properties of indole derivatives has shown that some compounds can significantly impact cell viability. For instance, studies on 1-(5-substituted-1H-indol-3-yl) chalcone (B49325) derivatives have demonstrated their potential to reduce the viability of cancer cell lines such as HCT-116. ktu.edu Specifically, methyl-substituted indole chalcones were found to exhibit more potent activities compared to their unsubstituted counterparts. ktu.edu This suggests that the methyl group at the 5-position of the indole ring in this compound could be a crucial determinant of its biological activity. While direct studies on this compound are pending, these findings on structurally similar molecules imply a potential for this compound to influence cell proliferation and apoptosis.

Signal Transduction Cascades (e.g., NF-κB, protein kinases)

The NF-κB signaling pathway is a critical regulator of inflammatory responses and cell survival. Some indole compounds have been identified as inhibitors of this pathway. However, specific data on the modulatory effects of this compound on NF-κB and other protein kinase cascades are not yet available. Research on other indole derivatives has shown inhibition of kinases such as Receptor-Interacting Protein Kinase 1 (RIPK1), which is involved in necroptosis and inflammation. google.com Whether this compound shares this inhibitory profile requires further investigation.

Gene Expression Regulation

The ability of a compound to alter gene expression underpins many of its biological effects. Studies have shown that external stimuli can induce significant changes in the gene expression of cells. However, there is currently no published research detailing the specific changes in gene expression profiles induced by treatment with this compound.

Investigation of this compound in Model Biological Systems

The use of model organisms is fundamental to understanding the in vivo effects of chemical compounds. Zebrafish (Danio rerio) and mice are common vertebrate models used in biomedical research due to the conservation of genetic and physiological pathways with humans. While a patent mentions the use of an animal model in the context of a related compound, ethyl 2-(5-methyl-1h-indol-3-yl)acetate, for evaluating its effects, specific studies detailing the investigation of this compound in any model biological system are not available in the public domain. Future studies utilizing such models would be invaluable in elucidating the systemic effects and potential therapeutic applications of this compound.

Microbial Growth Inhibition/Promotion Studies

While studies focusing specifically on this compound are limited, research into its core structure, 5-methylindole (B121678), reveals significant antimicrobial properties. It is anticipated that the acetate ester would be hydrolyzed by microbial esterases, releasing 5-methylindole as the active agent.

Recent investigations have demonstrated that 5-methylindole possesses direct bactericidal activity against a variety of both Gram-positive and Gram-negative pathogens. nih.govnih.gov Its efficacy has been confirmed against clinically relevant strains, including methicillin-resistant Staphylococcus aureus (MRSA), multidrug-resistant Klebsiella pneumoniae, and the persistent pathogen Mycobacterium tuberculosis. nih.govnih.gov The compound is also effective against antibiotic-tolerant persister cells of S. aureus. nih.govnih.gov

Furthermore, 5-methylindole exhibits a synergistic effect when combined with aminoglycoside antibiotics, significantly potentiating their bactericidal action against S. aureus. nih.govnih.gov This potentiation effect was not observed with fluoroquinolone antibiotics. nih.gov The antimicrobial and resistance-modifying activities of indole derivatives highlight their potential as a basis for developing new therapeutic agents. nih.govresearchgate.net Other substituted indoles, such as 5-iodoindole (B102021) and various trifluoroacetamides, have also shown promising antimicrobial activities, underscoring the importance of the indole scaffold in this field. nih.govresearchgate.net

| Organism | Activity of 5-methylindole | Reference |

|---|---|---|

| Staphylococcus aureus (incl. MRSA) | Directly bactericidal; Potentiates aminoglycosides | nih.govnih.gov |

| Enterococcus faecalis | Directly bactericidal | nih.gov |

| Escherichia coli | Directly bactericidal | nih.gov |

| Pseudomonas aeruginosa | Directly bactericidal | nih.gov |

| Klebsiella pneumoniae (multidrug-resistant) | Directly bactericidal | nih.gov |

| Mycobacterium tuberculosis | Directly bactericidal | nih.gov |

| S. aureus persisters | Kills antibiotic-tolerant cells | nih.gov |

Plant Physiology Studies (e.g., auxin activity, growth regulation)

In the context of plant physiology, this compound is best understood as a prodrug or precursor to an auxin-like molecule. Its structure is an ester of 5-methyl-indole-3-acetic acid. The biological activity of such esters is dependent on their hydrolysis within plant tissues to release the active carboxylic acid form.

Studies on the closely related compound, methyl indole-3-acetic acid ester (MeIAA), have established this mechanism. nih.govnih.govnih.gov MeIAA itself is considered an inactive form of the primary plant auxin, indole-3-acetic acid (IAA). nih.govnih.gov Its auxin-like effects are realized upon conversion to free IAA by plant esterases. nih.gov The potency of MeIAA varies between different plant organs, which is likely due to the differential expression and activity of the specific esterases required for its activation. nih.gov For instance, MeIAA was found to be more potent than IAA in hypocotyl elongation assays but less potent in inhibiting primary root elongation. nih.govnih.gov

| Compound | Observed Effect | Mechanism | Reference |

|---|---|---|---|

| Methyl Indole-3-Acetic Acid Ester (MeIAA) | Inhibits hypocotyl elongation, induces lateral roots. Activity is organ-dependent. | Hydrolyzed by endogenous esterases (e.g., AtMES17) to active Indole-3-Acetic Acid (IAA). | nih.govnih.govnih.gov |

| Straight-chain IAA esters (C1-C10) | Activity in Avena first internode assay is highest for methyl (C1) and ethyl (C2) esters, then decreases. | Presumed hydrolysis to IAA; longer chains may have lower solubility/hydrolysis rates. | oup.com |

| This compound | Expected to show auxin-like activity. | Presumed hydrolysis to 5-methyl-indole-3-acetic acid. | Inferred |

Isolated Organ/Tissue Preparations

Direct studies of this compound on isolated non-plant organs or tissues have not been reported. However, research on its parent compound, indole-3-acetic acid (IAA), provides insight into potential biological activities. As a plant hormone, IAA is not typically studied in mammalian systems, but recent evidence suggests it can exert effects on human cells.

A study investigating the effects of IAA on human dental pulp stem cells (hDPSCs) found that it offered protection against oxidative stress induced by hydrogen peroxide (H₂O₂). nih.gov Treatment with IAA attenuated H₂O₂-induced cytotoxicity, restored the normal cell cycle, and reduced the number of apoptotic cells. nih.gov The protective mechanism involved the modulation of apoptotic gene expression and a decrease in reactive oxygen species (ROS). nih.gov Specifically, IAA appeared to mediate its protective effects through the AKT signaling pathway, leading to increased expression of the antioxidant transcription factor Nrf2 and its target, heme oxygenase 1 (HO-1). nih.gov

These findings suggest that indole-based acetic acid compounds, which would be released upon hydrolysis of this compound, may possess antioxidant and cytoprotective properties in isolated human tissue preparations.

| Compound | Tissue/Cell Model | Observed Effect | Reference |

|---|---|---|---|

| Indole-3-Acetic Acid (IAA) | Human Dental Pulp Stem Cells (hDPSCs) | Protected against H₂O₂-induced oxidative toxicity and apoptosis. | nih.gov |

| Indole-3-Acetic Acid (IAA) | Human Dental Pulp Stem Cells (hDPSCs) | Increased expression of Nrf2 and HO-1 via the AKT pathway. | nih.gov |

Metabolic Transformations of this compound in In Vitro Enzymatic Systems

The metabolic fate of this compound in biological systems is expected to proceed through several key enzymatic pathways. The initial and most critical step is the hydrolysis of the ester bond, followed by extensive modification of the resulting 5-methyl-indole core by phase I and phase II metabolic enzymes.

Cytochrome P450 Mediated Metabolism

Once the acetate group is cleaved, the 5-methylindole moiety becomes a substrate for Cytochrome P450 (CYP) enzymes. mdpi.com Studies on indole and its methylated analogue, 3-methylindole, show that the indole ring is readily oxidized by multiple CYP isoforms. researchgate.netnih.govoup.com

Human CYP enzymes, particularly CYP2A6, CYP2C19, and CYP2E1 , are highly active in metabolizing the indole core. mdpi.comresearchgate.netnih.gov The primary metabolic reactions include hydroxylation at various positions of the ring, leading to metabolites such as indoxyl (3-hydroxyindole), oxindole, and 6-hydroxyindole. researchgate.netnih.gov For 3-methylindole, CYP2E1 and CYP2A6 have been identified as key enzymes in porcine models, producing metabolites like 5-hydroxy-3-methylindole. oup.com Furthermore, CYPs can catalyze the formation of reactive intermediates, such as 3-methyleneindolenine (B1207975) from 3-methylindole, which can lead to toxicity. nih.govjst.go.jp The 5-methyl group on the target compound could also be a site for hydroxylation.

| Substrate | Key CYP Isoforms | Major Metabolites/Products | Reference |

|---|---|---|---|

| Indole | CYP2A6, CYP2C19, CYP2E1 | Indoxyl (3-hydroxyindole), Oxindole, Isatin, 6-hydroxyindole | mdpi.comresearchgate.netnih.gov |

| Indoline | CYP3A4 | Indole (Aromatization) | nih.gov |

| 3-Methylindole | CYP2E1, CYP2A6 | 5-hydroxy-3-methylindole, 3-Methyleneindolenine (reactive intermediate) | oup.comjst.go.jp |

Glucuronidation and Sulfation Pathways

Following phase I metabolism by CYPs, the newly introduced hydroxyl groups on the indole ring become targets for phase II conjugation reactions, primarily glucuronidation and sulfation. rsc.org These reactions are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively, which attach highly polar glucuronic acid or sulfate (B86663) moieties to facilitate excretion. rsc.orgnih.gov

Studies on 4-hydroxyindole (B18505) demonstrate that it is readily glucuronidated by human UGTs, with UGT1A6 being the most active enzyme, followed by UGT1A7, UGT1A8, UGT1A9, and UGT1A10. nih.gov The primary metabolite of indole in the liver, indoxyl, is known to be conjugated with sulfate to form indoxyl sulfate. mdpi.com Additionally, the carboxyl group of indole-3-acetic acid (the parent acid of the target compound) can undergo direct conjugation to form an acyl glucuronide, a known clearance pathway for indole-3-carboxylic acid derivatives. nih.gov Therefore, hydroxylated metabolites of 5-methylindole and the hydrolyzed acid form, 5-methyl-indole-3-acetic acid, are expected substrates for extensive glucuronidation and sulfation.

| Substrate | Enzyme Family | Key Isoforms | Conjugate Formed | Reference |

|---|---|---|---|---|

| 4-Hydroxyindole | UGT | UGT1A6, UGT1A10 | O-glucuronide | nih.gov |

| Indole-3-carboxylic acids | UGT | Not specified | Acyl glucuronide | nih.gov |

| Indoxyl (3-hydroxyindole) | SULT | Not specified | Indoxyl sulfate | mdpi.com |

| (-)-Epicatechin | SULT | SULT1A1, SULT1A3 | Sulfate conjugate | nih.gov |

Hydrolase Activity on the Acetate Moiety

The initial and rate-limiting step for the biological activity of this compound in many systems is the cleavage of its acetate moiety by hydrolase enzymes, specifically esterases. This bioactivation step releases the corresponding alcohol (5-methyl-1H-indol-3-ol or 5-methylindoxyl) and acetic acid, or, if rearranged, 5-methyl-indole-3-acetic acid.

In plants, this process is well-documented for the related compound methyl indole-3-acetic acid ester (MeIAA). A family of 20 Arabidopsis proteins homologous to tobacco salicylic (B10762653) acid binding protein 2, named AtMES (methyl esterases), have been identified as putative MeIAA esterases. nih.gov In vitro biochemical assays confirmed that several of these proteins can hydrolyze MeIAA. nih.gov Specifically, the enzyme AtMES17 was shown to hydrolyze MeIAA in vivo and in vitro. nih.gov Kinetic analysis of purified AtMES17 protein revealed a Kₘ value of 13 µM and a K꜀ₐₜ value of 0.18 s⁻¹ for MeIAA, demonstrating efficient catalytic activity. nih.gov The presence and activity of these esterases are crucial for releasing the active auxin hormone from its inactive ester storage form. nih.govnih.gov It is highly probable that this compound is processed by a similar enzymatic mechanism in plants and that analogous carboxylesterases in microbial and mammalian systems would also catalyze this hydrolytic cleavage.

| Enzyme | Source | Substrate | Kinetic Parameters | Reference |

|---|---|---|---|---|

| AtMES17 | Arabidopsis thaliana | Methyl Indole-3-Acetic Acid Ester (MeIAA) | Kₘ = 13 µM, K꜀ₐₜ = 0.18 s⁻¹ | nih.gov |

| AtMES family (multiple) | Arabidopsis thaliana | Methyl Indole-3-Acetic Acid Ester (MeIAA) | Qualitatively confirmed hydrolysis | nih.gov |

Synthesis and Evaluation of 5 Methyl 1h Indol 3 Yl Acetate Derivatives and Analogs

Design Principles for 5-methyl-1H-indol-3-yl acetate (B1210297) Analogues

The design of analogs of 5-methyl-1H-indol-3-yl acetate is guided by established medicinal chemistry principles to modulate their physicochemical properties and biological activity. These principles primarily involve modifications at three key positions: the indole (B1671886) ring, the acetate side chain, and through fusion with other heterocyclic systems.

Modification of Indole Ring Substituents (e.g., at 1, 2, 5-positions)

Modifications to the indole ring are a cornerstone of analog design, allowing for the fine-tuning of a molecule's interaction with biological targets. nih.gov

N1-Position: The indole nitrogen (N1) is a common site for substitution. Alkylation or acylation at this position can influence the compound's lipophilicity and hydrogen bonding capacity. For instance, the introduction of various alkyl or substituted benzyl (B1604629) groups at the N1 position has been explored to enhance biological activity. acs.orgnih.gov The synthesis of N-substituted derivatives can be achieved through various methods, including reaction with alkyl halides or other electrophiles in the presence of a base. nih.gov

C2-Position: The C2 position of the indole ring is another key site for modification. Introducing small alkyl groups, such as a methyl group, can impact the molecule's conformation and interaction with target proteins. nih.gov The presence of a substituent at the C2-position can also influence the electronic properties of the indole ring system.

C5-Position: The C5-position offers a site for introducing a variety of substituents to probe for specific interactions with biological targets. Halogenation (e.g., with bromine or fluorine) or the introduction of nitro groups at this position can significantly alter the electronic nature of the indole ring and has been shown to influence biological outcomes. researchgate.netnih.gov The synthesis of 5-substituted indoles often involves starting from appropriately substituted anilines or through electrophilic aromatic substitution reactions on the indole ring. researchgate.net

Modification of the Acetate Side Chain

The acetate side chain at the C3-position is crucial for the activity of many indole derivatives. Modifications to this chain can alter the molecule's polarity, size, and ability to act as a hydrogen bond donor or acceptor.

Ester and Amide Analogs: The ester functionality of the acetate group can be hydrolyzed to the corresponding carboxylic acid or converted to various amides. These modifications can significantly impact the compound's pharmacokinetic properties and target interactions. nih.gov For example, the synthesis of N-aryl-1,3,4-oxadiazol-2-amines from indole-3-acetic acid derivatives introduces a different heterocyclic moiety in place of the acetate group. cardiff.ac.uk

Chain Length and Flexibility: Altering the length and flexibility of the side chain can influence how the molecule fits into a binding pocket. This can be achieved by introducing or removing methylene (B1212753) groups or by incorporating rigid elements like double or triple bonds.

Fusion with Other Heterocyclic Scaffolds

Fusing the indole ring with other heterocyclic systems is a powerful strategy to create novel chemical entities with unique three-dimensional shapes and potentially enhanced biological activities. This approach can lead to the discovery of entirely new classes of compounds.

Benzodiazepines and Diazocinones: The fusion of an indole ring with a diazepine (B8756704) or diazocinone system has been explored to create compounds with potential central nervous system activity. For example, the reaction of 1-methylbenzimidazole (B167850) with benzoylindolyl-3-acetylene can lead to the formation of a 5-(1H-indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one. mdpi.com

Triazines and other Heterocycles: The indole scaffold can be linked to other heterocycles like triazines, which are known for their diverse biological activities. researchgate.net These hybrid molecules can exhibit combined or novel pharmacological profiles. The synthesis of such fused systems often involves multi-step reaction sequences.

Synthetic Strategies for Diverse this compound Derivatives

A variety of synthetic methods are employed to generate diverse libraries of this compound derivatives for biological evaluation.

Fischer Indole Synthesis: This classical method remains a valuable tool for the synthesis of substituted indoles, including those with a methyl group at the 5-position. researchgate.net It involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions.

Modern Synthetic Methods: More recent methods often offer milder reaction conditions and greater functional group tolerance. An efficient two-step procedure for the synthesis of 1-acetyl-1H-indol-3-yl acetates starts from 2-chlorobenzoic acids. researchgate.net Another approach involves the indolization of ethyl levulinate p-acetaminophenylhydrazone to obtain indole compounds with an amino group in the benzene (B151609) ring, which can then be further modified. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura cross-coupling reactions are instrumental in creating bi-aryl linkages, for instance, in the synthesis of bisindole scaffolds where two indole rings are connected. nih.gov

One-Pot Reactions: One-pot, multi-component reactions are highly efficient for building molecular complexity in a single step. For example, the synthesis of 5-(1H-indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one can be achieved via a one-pot two-component reaction. mdpi.com

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how chemical structure relates to biological activity and for optimizing lead compounds.

Impact of Substituent Modifications on Molecular Interactions and Biological Activity

The systematic modification of substituents on the indole ring and the acetate side chain provides valuable insights into the key interactions with biological targets.

Indole Ring Substituents: The nature and position of substituents on the indole ring can have a profound effect on activity. For example, in a series of indole-based HIV-1 fusion inhibitors, the linkage between two indole moieties (e.g., 5-5', 5-6', or 6-6') significantly impacted their binding affinity and antiviral activity. nih.gov Similarly, for xanthine (B1682287) oxidase inhibitors, a hydrophobic group on the nitrogen atom of the indole ring was found to be essential for inhibitory potency. nih.gov The introduction of a 5-bromo substituent in certain indole derivatives has been shown to confer anti-angiogenic and anti-proliferative effects. researchgate.net

Side Chain Modifications: Modifications to the side chain at the C3 position are also critical. For instance, in a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides, the nature of the pyrazole (B372694) or triazole substituent influenced the antiproliferative activity against various cancer cell lines. nih.gov Electrochemical studies have also shown that the electronic properties of N-protecting groups can influence the position of single-carbon insertion into pyrrole (B145914) derivatives, a concept that could be applicable to indole systems. acs.org

Below is a table summarizing the impact of various substitutions on the biological activity of indole derivatives based on published research.

| Compound Series | Modification | Impact on Biological Activity | Reference |

| Indole-based HIV-1 Fusion Inhibitors | Varied linkage between two indole rings (5-5', 5-6', 6-6') | Linkage position significantly affected binding affinity and antiviral activity. | nih.gov |

| Xanthine Oxidase Inhibitors | Introduction of a hydrophobic group on the indole nitrogen | Essential for inhibitory potency. | nih.gov |

| 5-Bromo-indole Derivatives | Presence of a 5-bromo substituent | Conferred anti-angiogenic and anti-proliferative effects. | researchgate.net |

| N-((1-methyl-1H-indol-3-yl)methyl)acetamide Derivatives | Variation of pyrazole or triazole substituents | Influenced antiproliferative activity against cancer cell lines. | nih.gov |

This data highlights the importance of systematic structural modifications in the development of potent and selective this compound analogs.

Stereochemical Considerations in this compound Analogues

The introduction of chiral centers into analogues of this compound has profound implications for their biological activity. The spatial arrangement of atoms, or stereochemistry, can dictate the molecule's ability to interact with specific biological targets, such as enzymes and receptors, which are themselves chiral environments. Consequently, enantiomers of a chiral indole analogue can exhibit significantly different pharmacological profiles.

The synthesis of enantiomerically pure indole derivatives is a key focus in medicinal chemistry. nih.gov Strategies often involve the use of chiral auxiliaries, asymmetric catalysis, or the separation of racemic mixtures. acs.orgsciencedaily.com For instance, in the synthesis of chiral 3-(piperidin-3-yl)-1H-indole derivatives, a racemic mixture of the initial amine can be reacted with a chiral reagent to produce a mixture of diastereomers. nih.gov These diastereomers, having different physical properties, can then be separated using techniques like semi-preparative High-Performance Liquid Chromatography (HPLC). nih.gov The absolute configuration of the separated enantiomers is then typically determined using methods such as X-ray crystallography. nih.gov

A study on the synthesis of enantiomerically pure (R)- and (S)-3-(piperidin-3-yl)-1H-indole derivatives highlights the process of resolving a racemic mixture. The initial racemic amine was N-alkylated with a chiral reagent, (R)-2-(4-toluenesulfonyloxy)-phenylacetic acid methyl ester, to yield a diastereomeric mixture. The separation of these diastereomers was achieved through semi-preparative HPLC, allowing for the isolation of the individual stereoisomers. This process underscores the importance of obtaining stereochemically pure compounds for biological evaluation, as the different enantiomers would be expected to interact differently with their biological targets. nih.gov

The development of catalytic asymmetric dearomatization of 2,3-disubstituted indoles represents another advanced strategy for accessing chiral indole derivatives. rsc.orgnih.gov This method allows for the creation of chiral indolenines and fused indolines with high enantioselectivity, demonstrating the sophisticated synthetic approaches available to control the stereochemistry of indole-based compounds. rsc.orgnih.gov The ability to selectively synthesize one enantiomer over the other is highly advantageous, as it can streamline the drug development process and lead to more potent and selective therapeutic agents.